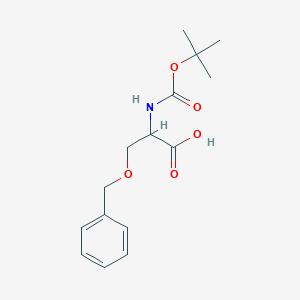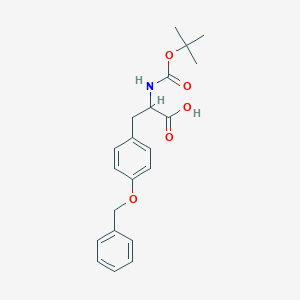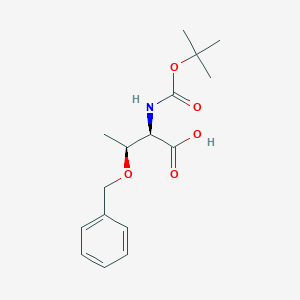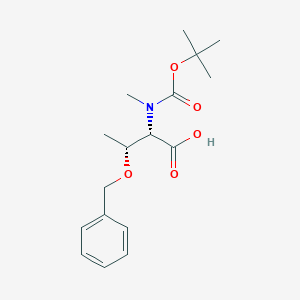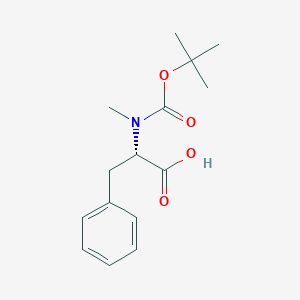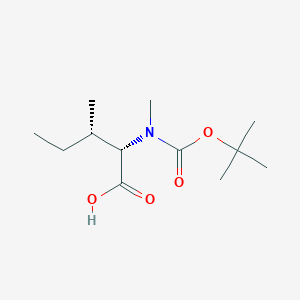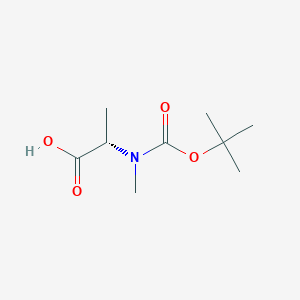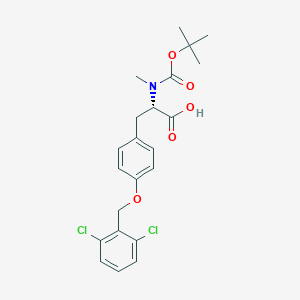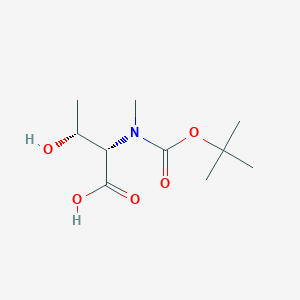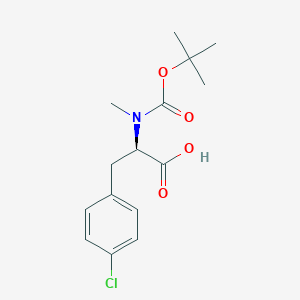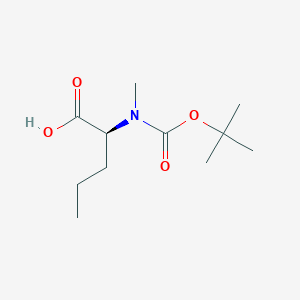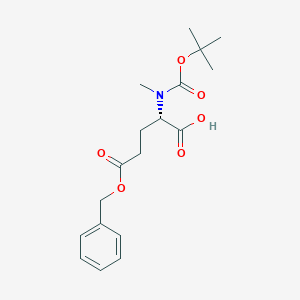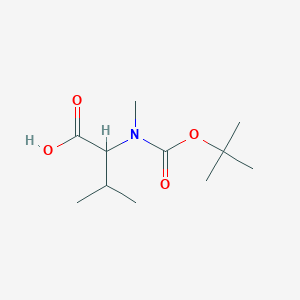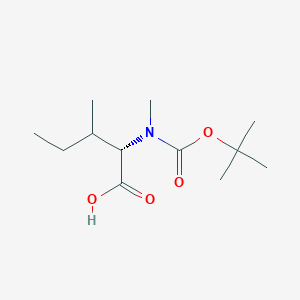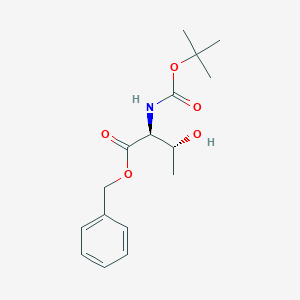
Boc-Thr-OBzl
Vue d'ensemble
Description
Boc-Thr-OBzl is an organic compound that is commonly used as a protective group in peptide synthesis . It is used to protect the amino acid threonine at the N-terminus . It is used in the preparation of substituted oxopyridine derivatives as factor XIa and plasma kallikrein inhibitors useful in treating thrombotic or thromboembolic diseases .
Synthesis Analysis
The synthesis of Boc-Thr-OBzl typically involves the reaction of the Boc protecting group with the hydroxyl group of threonine to form Boc-Thr-OH . Subsequently, an appropriate activating reagent (such as DCC or HATU) is used to react with benzyl alcohol to produce the final product, Boc-Thr-OBzl .Molecular Structure Analysis
Boc-Thr-OBzl has the molecular formula C16H23NO5 and a molecular weight of 309.36 . It is a compound where the N-terminal protecting group Boc (tert-butyloxycarbonyl) and the C-terminal substituent benzyl (Bzl) are connected .Chemical Reactions Analysis
In peptide synthesis, Boc-Thr-OBzl is used as a protective group for the amino acid threonine . The benzyl group can be removed with HF, TFMSA, or TMSOTf when the peptide is cleaved from the resin . It can also be removed by hydrogenolysis .Physical And Chemical Properties Analysis
Boc-Thr-OBzl has a boiling point of 464.0±40.0°C . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Peptide Synthesis
Field
Chemistry, specifically peptide synthesis .
Application
“Boc-Thr-OBzl” is used in the O-acyl isopeptide method for peptide synthesis . This method is particularly useful for synthesizing peptides containing difficult sequences .
Method
The O-acyl isopeptide method involves the use of an O-acyl instead of N-acyl hydroxyamino acid residue within the peptide backbone . This changes the secondary structure of the native peptide, decreasing the unfavorable nature derived from difficult sequences . The O-acyl isopeptide then affords the corresponding target peptide via an O–N intramolecular acyl migration reaction .
Results
This method has been found to be advantageous for peptide preparation . It has been used to synthesize bioactive peptides containing difficult sequences such as influenza A virus-related peptide 1 and Alzheimer’s disease-related amyloid β .
Preparation of α-Amino Acid N-Carboxyanhydrides (NCAs)
Field
Chemistry, specifically the synthesis of α-Amino Acid N-Carboxyanhydrides (NCAs) .
Application
“Boc-Thr-OBzl” is used in the synthesis of α-Amino Acid N-Carboxyanhydrides (NCAs) . NCAs are cyclic activated amino acid building blocks that are highly reactive with nucleophiles . They are used in creating amide bonds and are the main reagents used in the synthesis of well-defined peptide polymers .
Method
The reaction between Boc-protected α-amino acids and T3P® reagent gives the corresponding NCA derivatives . The process is safe, easy-to-operate, and does not require any specific installation . It generates non-toxic, easy to remove by-products .
Results
The method described has been used to prepare NCAs for the on-demand on-site production of either little or large quantities . It has been used in some of the most innovative healthcare strategies including controlled drug/gene delivery systems, tissue engineering, molecular imaging, and diagnostics .
Preparation of Substituted Oxopyridine Derivatives
Field
Chemistry, specifically the synthesis of substituted oxopyridine derivatives .
Application
“Boc-Thr-OBzl” is used in the preparation of substituted oxopyridine derivatives . These derivatives are used as factor XIa and plasma kallikrein inhibitors , which are useful in treating thrombotic or thromboembolic diseases .
Method
The specific method of preparation is not detailed in the source . However, it typically involves the reaction of “Boc-Thr-OBzl” with other reagents under controlled conditions to form the desired substituted oxopyridine derivatives .
Results
The resulting substituted oxopyridine derivatives have been found to be effective inhibitors of factor XIa and plasma kallikrein . These inhibitors are useful in the treatment of thrombotic or thromboembolic diseases .
Safety And Hazards
Boc-Thr-OBzl is a chemical substance that has certain toxicity and irritancy . During operation, appropriate protective equipment such as laboratory gloves and goggles should be worn . It should be operated in a well-ventilated laboratory to avoid inhalation or skin contact . If accidentally inhaled or contacted, the affected area should be immediately cleaned and medical help should be sought .
Orientations Futures
Propriétés
IUPAC Name |
benzyl (2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-11(18)13(17-15(20)22-16(2,3)4)14(19)21-10-12-8-6-5-7-9-12/h5-9,11,13,18H,10H2,1-4H3,(H,17,20)/t11-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOGXXUNJQGWOP-YPMHNXCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Thr-OBzl | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

